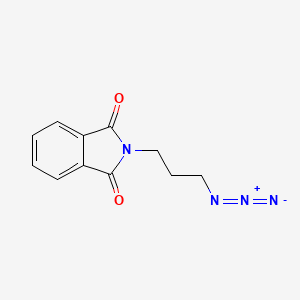

2-(3-Azidopropyl)isoindole-1,3-dione

Description

The Isoindole-1,3-dione Moiety: A Privileged Scaffold

The isoindole-1,3-dione, or phthalimide (B116566), structure is a well-established pharmacophore in medicinal chemistry and a vital building block in organic synthesis. sapub.orgresearchgate.net Its derivatives are known to exhibit a wide array of biological activities. researchgate.netnih.gov The phthalimide group is often used as a protecting group for primary amines, which can be liberated under mild conditions, a strategy fundamental to the Gabriel synthesis. The rigid, planar structure of the phthalimide ring system also serves as a valuable scaffold for the construction of more complex molecular architectures. scispace.com

The Azide (B81097) Moiety: A Gateway to Diverse Transformations

Organic azides are highly versatile functional groups in chemical synthesis. alfa-chemistry.comwikipedia.org The terminal nitrogen atom of the azide is mildly nucleophilic, allowing it to participate in a variety of reactions. alfa-chemistry.com Two of the most significant transformations involving azides are:

The Staudinger Reaction: This reaction provides a mild and efficient method for the reduction of azides to primary amines using phosphines, such as triphenylphosphine (B44618). wikipedia.orgbroadpharm.comorganic-chemistry.orgopenochem.orgnih.gov The reaction proceeds through an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the amine and a phosphine (B1218219) oxide. alfa-chemistry.comwikipedia.orgbroadpharm.com This transformation is particularly valuable as it avoids the harsh conditions often required for other reduction methods. wikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): The azide group is a key participant in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. medchemexpress.com The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. medchemexpress.com This reaction allows for the efficient and specific linking of two different molecular fragments.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-azidopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSQWAQECRXRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236882 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-21-6 | |

| Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Azidopropyl Isoindole 1,3 Dione

Established Reaction Pathways for 2-(3-Azidopropyl)isoindole-1,3-dione Synthesis

The synthesis of this compound can be achieved through several established routes, primarily involving multi-step organic synthesis, the use of halogenated precursors, and the conversion of other functional groups on the isoindoline-1,3-dione core.

Multi-Step Organic Synthesis Approaches to this compound

Multi-step syntheses provide a versatile framework for constructing this compound, often starting from readily available materials. youtube.comnih.gov These sequences typically involve the initial formation of a substituted isoindoline-1,3-dione, followed by the introduction of the azide (B81097) functionality.

One common strategy begins with the reaction of phthalic anhydride (B1165640) with an appropriate amino alcohol, such as 3-amino-1-propanol, to form the corresponding N-(3-hydroxypropyl)phthalimide. This intermediate can then be converted to the target azide. For instance, a general procedure for synthesizing N-substituted isoindole-1,3-diones involves refluxing phthalic anhydride with a primary amine in a suitable solvent like glacial acetic acid. nih.govgsconlinepress.commdpi.com

Another multi-step approach might involve the initial synthesis of a precursor with a leaving group that can be subsequently displaced by an azide. This allows for a modular approach where different linkers and functional groups can be introduced. youtube.comnih.gov

Synthesis via Halogenated Precursors (e.g., 2-(3-Bromopropyl)isoindoline-1,3-dione, 2-(3-Iodopropyl)isoindoline-1,3-dione)

A widely employed and efficient method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with an azide salt. The most common precursors for this reaction are 2-(3-Bromopropyl)isoindoline-1,3-dione and 2-(3-Iodopropyl)isoindoline-1,3-dione. nist.govachemblock.com

The synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione is typically achieved by reacting potassium phthalimide (B116566) with an excess of 1,3-dibromopropane (B121459). researchgate.netnih.gov In a typical procedure, potassium phthalimide is added to a refluxing solution of 1,3-dibromopropane in a solvent like acetone. nih.gov After stirring for several hours, the solid byproducts are filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization. nih.gov

Once the halogenated precursor is obtained, the azide group is introduced by reacting it with an azide source, most commonly sodium azide (NaN₃). This reaction is a classic example of an SN2 reaction where the azide anion displaces the bromide or iodide ion. The choice of solvent and reaction temperature is crucial for the success of this step, as will be discussed in section 2.2.

The corresponding iodo-precursor, 2-(3-Iodopropyl)isoindoline-1,3-dione, can also be used and may offer enhanced reactivity in the nucleophilic substitution step due to the better leaving group ability of iodide compared to bromide.

Table 1: Halogenated Precursors for Azide Introduction

| Precursor | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(3-Bromopropyl)isoindoline-1,3-dione | 5460-29-7 nist.gov | C11H10BrNO2 nist.gov | 268.11 nih.gov |

| 2-(3-Iodopropyl)isoindoline-1,3-dione | 5457-29-4 achemblock.com | C11H10INO2 achemblock.com | 315.11 achemblock.com |

Conversion from Amino or Hydroxyl Precursors of Isoindoline-1,3-dione Derivatives

An alternative synthetic strategy involves the conversion of amino or hydroxyl precursors of isoindoline-1,3-dione derivatives.

For instance, starting with 2-(3-hydroxypropyl)isoindoline-1,3-dione, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine. acgpubs.org This activated intermediate can then readily undergo nucleophilic substitution with sodium azide to yield the desired product.

In a similar vein, a precursor like 2-(3-aminopropyl)isoindoline-1,3-dione (B112662) could potentially be converted to the corresponding azide. However, this transformation is generally less direct than the methods described above and may involve diazotization followed by reaction with an azide source, a process that can have competing side reactions. The synthesis of the amino precursor itself can be achieved through methods like the Gabriel synthesis, starting from potassium phthalimide and a suitable 3-halopropylamine derivative.

Optimized Reaction Conditions and Process Parameters for this compound Formation

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful control of solvent systems, temperature, and the choice of reagents is paramount.

Solvent Systems and Temperature Control in Azide Introduction

The choice of solvent is critical for the nucleophilic substitution reaction to introduce the azide group. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

A common and effective solvent for this transformation is N,N-dimethylformamide (DMF). acgpubs.org In a typical procedure, the halogenated precursor is dissolved in DMF, and sodium azide is added. acgpubs.org The reaction mixture is then heated to facilitate the substitution.

Temperature control is another key parameter. The reaction is often carried out at elevated temperatures to increase the reaction rate. A study describes the reaction of a mesylated precursor with sodium azide in DMF at 70 °C for 24 hours to achieve a high yield of the corresponding azide. acgpubs.org The optimal temperature will depend on the specific substrate and solvent system used. For instance, reactions in benzene (B151609) may require refluxing conditions. sciforum.netmdpi.com

Catalytic and Stoichiometric Reagents in this compound Synthesis

In the synthesis of this compound from halogenated precursors, sodium azide is used in stoichiometric excess to drive the reaction to completion. acgpubs.org Typically, multiple equivalents of sodium azide are used relative to the halogenated starting material. acgpubs.org

While the direct azidation of halogenated precursors does not typically require a catalyst, the synthesis of the precursors themselves may involve catalytic or stoichiometric reagents. For example, the synthesis of N-substituted isoindoline-1,3-diones can be facilitated by the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBT) when starting from a carboxylic acid derivative. nih.gov

In the case of converting a hydroxyl precursor, the use of a stoichiometric amount of a base, such as triethylamine, is necessary to neutralize the acid generated during the formation of the tosylate or mesylate intermediate. acgpubs.org

Table 2: Key Reagents and Conditions for Azide Introduction

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Azide Source | Sodium Azide (NaN₃) | acgpubs.org |

| Solvent | N,N-Dimethylformamide (DMF), Benzene | acgpubs.orgsciforum.net |

| Temperature | 70 °C to reflux | acgpubs.orgsciforum.net |

| Stoichiometry of Azide | Excess (e.g., 3 equivalents) | acgpubs.org |

Sustainable and Environmentally Benign Synthetic Routes towards Azide-Functionalized Isoindoles

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable and environmentally friendly methods for the synthesis of isoindole derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to traditional methods that often rely on harsh conditions and volatile organic solvents. researchgate.net While specific green methodologies for this compound are not extensively documented, the principles established for the synthesis of the core isoindole-1,3-dione structure can be applied.

One significant advancement is the use of solvent-free, or neat, reaction conditions. Research has demonstrated that N-substituted phthalimides can be synthesized by simply heating a mixture of phthalic anhydride and a corresponding amine without any solvent. researchgate.net This approach, which can also be facilitated by microwave irradiation, significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net Another strategy involves the use of heterogeneous catalysts, such as zinc oxide (ZnO), which can be easily recovered and reused, minimizing waste and catalyst cost. researchgate.net

The replacement of conventional solvents with greener alternatives is another key area of development. The synthesis of isoindoline-1,3-diones has been achieved using a mixture of isopropanol (B130326) and water (IPA:H₂O) as the solvent, offering a less toxic option than solvents like DMF or benzene. researchgate.netmdpi.com Some multi-component reactions for producing substituted isoindolin-1-ones have been successfully performed in water or even under catalyst-free conditions, further enhancing the environmental profile of the synthesis. researchgate.net Photocatalysis using organic dyes and visible light represents another mild, metal-free approach for related transformations, activating carboxylic acids for further reactions under eco-friendly conditions. semanticscholar.org These sustainable methodologies highlight potential pathways for the greener production of azide-functionalized isoindoles.

Table 1: Comparison of Sustainable Synthetic Methods for Isoindole Derivatives

| Methodology | Key Features | Catalyst/Reagents | Solvent | Energy Source | Reference |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | Eliminates solvent waste; simplifies purification. | Phthalic anhydride, Amine | None | Conventional Heating | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times; high yields. | Zinc Oxide (ZnO), TBAB | None | Microwave Irradiation | researchgate.net |

| Aqueous/Mixed Solvent System | Reduces use of toxic organic solvents. | SiO₂-tpy-Nb | IPA:H₂O | Reflux | researchgate.net |

| Solvent-Free, Catalyst-Free | High atom economy; simple procedure. | 2-Formylbenzoic acid, Amine, β-dicarbonyl | None | Conventional Heating | researchgate.net |

| Organic Photocatalysis | Metal-free; mild conditions; uses visible light. | Eosin Y | Not specified | Green LEDs (535 nm) | semanticscholar.org |

Reactivity and Mechanistic Investigations of 2 3 Azidopropyl Isoindole 1,3 Dione

Azide (B81097) Group Reactivity in Cycloaddition Chemistry

The terminal azide group of 2-(3-Azidopropyl)isoindole-1,3-dione is a key functional handle that readily participates in 1,3-dipolar cycloaddition reactions, most notably with alkynes to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," can be achieved under various catalytic and catalyst-free conditions, each offering distinct regioselectivity. sigmaaldrich.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This reaction is widely utilized for its reliability, mild reaction conditions, and broad functional group tolerance. researchgate.net In the context of this compound, the CuAAC reaction provides a straightforward method to link the phthalimide (B116566) moiety to a wide array of alkyne-containing molecules.

The catalysis typically involves a copper(I) source, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide. mdpi.com

A study by Rakotoarivelo et al. (2014) demonstrated the utility of CuAAC in synthesizing isoindolinotriazole derivatives. nih.gov While not using this compound directly, their work with a related N-propargyl isoindoline-1,3-dione and various azides highlights the successful application of CuAAC to generate 1,4-disubstituted triazoles containing the phthalimide scaffold. researchgate.net The reaction of this compound with various terminal alkynes under CuAAC conditions is expected to proceed with high efficiency, affording a library of 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-4-substituted-1H-1,2,3-triazoles.

Table 1: Representative Examples of CuAAC Reactions with Phthalimide-Containing Azides/Alkynes

| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product (Regioisomer) | Yield (%) | Reference |

| 1 | N-propargyl isoindoline-1,3-dione | 4-(Azidomethyl)coumarin | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1,4-disubstituted | N/A | researchgate.net |

| 2 | Phenylacetylene | 2-(2-Azidoethyl)isoindole-1,3-dione | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1,4-disubstituted | N/A | nih.gov |

| 3 | Propargyl alcohol | 2-(2-Azidoethyl)isoindole-1,3-dione | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1,4-disubstituted | N/A | nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Involving this compound Derivatives

In contrast to the copper-catalyzed counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmdpi.com This reaction is particularly valuable as it complements the CuAAC, allowing for controlled synthesis of both triazole isomers. The most common catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through the formation of a ruthenacycle intermediate. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to react with both terminal and internal alkynes, leading to 1,5- and 1,4,5-trisubstituted triazoles, respectively. organic-chemistry.orgnih.gov

Research has shown that RuAAC can be successfully applied to synthesize 1,5-disubstituted triazoles linked to a phthalimide group. For instance, the reaction between N-propargyl isoindoline-1,3-dione and various azides in the presence of a ruthenium catalyst selectively yields the 1,5-isomers. researchgate.net This indicates that this compound is a suitable substrate for RuAAC, enabling the synthesis of 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-5-substituted-1H-1,2,3-triazoles.

Table 2: Representative Examples of RuAAC Reactions with Phthalimide-Containing Azides/Alkynes

| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product (Regioisomer) | Yield (%) | Reference |

| 1 | N-propargyl isoindoline-1,3-dione | 4-(Azidomethyl)coumarin | [CpRuCl(PPh₃)₂] | Dioxane | 1,5-disubstituted | N/A | researchgate.net |

| 2 | Phenylacetylene | Benzyl azide | [CpRuCl(COD)] | Benzene (B151609) | 1,5-disubstituted | High | organic-chemistry.orgamazonaws.com |

| 3 | 1-Octyne | Benzyl azide | [Cp*RuCl(COD)] | Benzene | 1,5-disubstituted | High | organic-chemistry.org |

Catalyst-Free Azide-Alkyne Cycloadditions for this compound Functionalization

The 1,3-dipolar cycloaddition between azides and alkynes can also occur under thermal conditions without the need for a metal catalyst. This reaction, first described by Huisgen, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov The lack of regioselectivity can be a drawback for certain applications, but it can also be a useful method when a mixture of isomers is acceptable or when the presence of a metal catalyst is undesirable.

The reactivity in catalyst-free cycloadditions can be enhanced by using strained alkynes, such as cyclooctynes, in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov SPAAC is a bioorthogonal reaction that proceeds rapidly at physiological temperatures without a catalyst. nih.gov While there are no specific reports found on the catalyst-free reactions of this compound, it is expected to react with activated or strained alkynes to yield the corresponding triazole products. The reaction with simple terminal alkynes would likely require heating and produce a mixture of regioisomers.

Phthalimide Moiety as a Core Scaffold in Chemical Transformations

N-Substitution and Post-Synthetic Derivatization of the Phthalimide Unit

The phthalimide group itself is generally stable to the conditions of azide-alkyne cycloaddition. However, the resulting triazole-phthalimide hybrids can undergo further transformations. One common reaction involving the phthalimide moiety is its cleavage to unmask a primary amine. This is often achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. jst.go.jp This deprotection strategy is particularly useful in medicinal chemistry and bioconjugation, where the phthalimide group can serve as a protecting group for a primary amine. For instance, after the cycloaddition reaction, the phthalimide group in the resulting triazole product can be removed to reveal a primary amine on the propyl linker, which can then be used for further functionalization.

Influence of the Phthalimide Framework on Overall Molecular Reactivity

The phthalimide framework can influence the reactivity of the molecule in several ways. Electronically, the phthalimide group is electron-withdrawing, which can have a modest effect on the reactivity of the nearby azide group. However, due to the insulating nature of the three-carbon propyl linker, this electronic effect is generally considered to be minimal.

Sterically, the bulky phthalimide group can influence the accessibility of the azide group to the catalytic center in cycloaddition reactions. However, the flexibility of the propyl linker likely mitigates significant steric hindrance. More importantly, the phthalimide moiety imparts specific physicochemical properties to the molecule, such as increased hydrophobicity and the potential for π-π stacking interactions. These properties can be advantageous in certain applications, for example, in the design of molecules that interact with biological targets. nih.govjst.go.jp The phthalimide group is a known pharmacophore in various biologically active compounds, and its presence in the triazole products derived from this compound can contribute to their biological activity. nih.govjst.go.jp

Exploration of Other Electrophilic or Nucleophilic Reaction Pathways for this compound

Beyond its well-documented participation in cycloaddition reactions, the electrophilic and nucleophilic nature of this compound allows for a range of other chemical transformations. The azide group can act as a nucleophile, while the carbonyl carbons of the phthalimide ring are susceptible to nucleophilic attack.

Nucleophilic Character of the Azide Group: The Staudinger Reaction and Aza-Wittig Reaction

A classic transformation showcasing the nucleophilic character of the azide group is the Staudinger reaction. wikipedia.orgresearchgate.net In this reaction, the terminal nitrogen atom of the azide attacks a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to yield an iminophosphorane. wikipedia.org This iminophosphorane is a versatile intermediate in its own right.

Iminophosphorane Formation: The organic azide reacts with a phosphine to form an iminophosphorane with the expulsion of nitrogen gas. wikipedia.orgwikipedia.org

Hydrolysis: The resulting iminophosphorane can be hydrolyzed with water to produce a primary amine and a phosphine oxide. wikipedia.org

For this compound, this reaction would lead to the formation of 2-(3-aminopropyl)isoindole-1,3-dione. This transformation is a mild method for the reduction of an azide to an amine. wikipedia.org

The iminophosphorane intermediate, specifically N-(3-phthalimidopropyl)iminophosphorane, can be utilized in the aza-Wittig reaction. wikipedia.orgchem-station.com This reaction is analogous to the Wittig reaction and is a powerful method for the formation of carbon-nitrogen double bonds (imines). wikipedia.org The iminophosphorane reacts with aldehydes or ketones to produce an imine and triphenylphosphine oxide. chem-station.com This pathway provides a route to a variety of N-substituted imines starting from this compound.

Table 1: Representative Aza-Wittig Reaction with an Aldehyde

| Reactant 1 | Reactant 2 | Product | Byproduct |

| N-(3-phthalimidopropyl)iminophosphorane | Benzaldehyde | N-(3-phthalimidopropyl)benzaldimine | Triphenylphosphine oxide |

| N-(3-phthalimidopropyl)iminophosphorane | Cyclohexanone | N-(3-phthalimidopropyl)cyclohexanimine | Triphenylphosphine oxide |

Nucleophilic Attack on the Phthalimide Ring: Hydrolysis

The phthalimide group itself contains electrophilic centers at the carbonyl carbons. These carbons are susceptible to attack by nucleophiles. A common example of this reactivity is the hydrolysis of the phthalimide ring under either acidic or basic conditions. This reaction leads to the cleavage of the imide bonds.

Under basic conditions, such as treatment with sodium hydroxide (B78521) followed by an acidic workup, the phthalimide ring of this compound would open to yield phthalic acid and 3-azidopropan-1-amine. This reaction is a standard method for the deprotection of amines in the Gabriel synthesis.

Table 2: Products of Hydrolysis of this compound

| Starting Material | Reagents | Major Organic Products |

| This compound | 1. NaOH, H₂O2. HCl (aq) | Phthalic acid |

| 3-Azidopropan-1-amine |

Potential Electrophilic Reactions of the Azide Group

While the terminal nitrogen of an azide is generally considered nucleophilic, the internal nitrogen atoms can be susceptible to electrophilic attack. However, such reactions are less common for simple alkyl azides compared to their nucleophilic reactions. Highly reactive electrophiles would be required to engage the azide group in this manner. There is currently limited specific literature detailing the electrophilic reactions of this compound itself.

Computational and Theoretical Investigations of 2 3 Azidopropyl Isoindole 1,3 Dione and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. semanticscholar.org DFT studies on isoindole-1,3-dione derivatives have been effectively used to analyze molecular and electronic properties, reactivity, and the nature of chemical bonds. nih.gov Such quantum-mechanics-based investigations provide a foundational understanding of the molecule's behavior at a subatomic level. semanticscholar.org

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-(3-Azidopropyl)isoindole-1,3-dione are largely dictated by the interplay between the electron-withdrawing isoindole-1,3-dione core and the azidopropyl substituent. The isoindole-1,3-dione ring system, being a planar aromatic structure, facilitates delocalized π-electrons, which is a key feature for these types of compounds. nih.govacgpubs.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity and electronic transitions. mdpi.com In derivatives of isoindole-1,3-dione, the HOMO is often localized over the substituted aromatic ring, while the LUMO is typically found over the dione side of the molecule. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis helps to identify the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack. researchgate.net For isoindole-1,3-dione derivatives, MEP maps typically show electron-rich (nucleophilic) regions around the carbonyl oxygen atoms, while electron-poor (electrophilic) areas are located elsewhere on the ring system. researchgate.net

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -7.25 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.89 | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.36 | Correlates with the chemical reactivity and stability. |

Note: The values presented are hypothetical, based on typical DFT calculations for similar organic molecules, and serve to illustrate the output of such an analysis.

Conformational Landscape and Energetic Profiling of this compound

The conformational flexibility of this compound arises from the rotation around the single bonds of the three-carbon propyl linker. This flexibility allows the molecule to adopt various spatial arrangements, or conformers, each with a distinct energy level. Understanding the conformational landscape is essential as the lowest-energy conformer (the global minimum) represents the most stable and populated structure of the molecule under thermal equilibrium.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 0.75 |

| Gauche (-) | ~-60° | 0.75 |

Note: This table provides a simplified, hypothetical energetic profile for the rotation around a central C-C bond in the propyl linker. Actual profiles would involve scanning multiple dihedral angles.

Mechanistic Insights into Reactions Involving this compound

The presence of a terminal azide (B81097) group makes this compound a prime candidate for 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". broadpharm.comorganic-chemistry.org This reaction, particularly the Huisgen azide-alkyne cycloaddition, is a powerful method for forming 1,2,3-triazole rings. wikipedia.org Computational studies, especially DFT, are invaluable for elucidating the detailed mechanisms of these reactions. mdpi.com

Transition State Characterization and Reaction Pathway Elucidation for Click Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed thermally or be catalyzed by metals like copper(I) or ruthenium. organic-chemistry.orgwikipedia.org Each pathway has a distinct mechanism and regiochemical outcome.

Thermal (Uncatalyzed) Cycloaddition : This reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org DFT calculations can map the potential energy surface, locate the concerted, asynchronous transition state, and predict the activation energy and regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the premier example of a click reaction, proceeding under mild conditions to exclusively yield the 1,4-disubstituted triazole. wikipedia.orgnih.gov Theoretical investigations have been crucial in detailing the multi-step mechanism, which involves the formation of a copper acetylide intermediate, followed by coordination with the azide, cyclization, and protonolysis to release the triazole product and regenerate the catalyst. nih.govfrontiersin.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysts direct the reaction to form the 1,5-disubstituted triazole. wikipedia.orgnih.gov DFT studies support a mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the product. ijrpc.commdpi.com The rate-determining step is often the reductive elimination. mdpi.com

DFT calculations allow for the characterization of the geometry and energy of reactants, intermediates, transition states, and products along the reaction coordinate. This provides a quantitative understanding of the reaction barriers and thermodynamics.

| Reaction Pathway | Catalyst | Key Intermediate | Regioisomer | Typical Activation Energy (kcal/mol) |

| Thermal Huisgen Cycloaddition | None | - | 1,4- and 1,5- | 22-28 |

| CuAAC | Copper(I) | Copper Acetylide | 1,4- | 12-18 |

| RuAAC | Ruthenium(II) | Ruthenacycle | 1,5- | 13-20 |

Note: Activation energies are representative values from computational studies of azide-alkyne cycloadditions and can vary based on substrates and computational methods.

Theoretical Prediction of Spectroscopic and Optical Properties of Isoindole-1,3-dione Derivatives

Computational methods are increasingly used to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. semanticscholar.orgnih.gov By correlating theoretical calculations with experimental spectra, a deeper understanding of molecular structure and properties can be achieved. nih.gov

Predictive Spectroscopic Data Generation (e.g., NMR, IR, UV-Vis)

Theoretical calculations can generate predictive spectra that closely match experimental results for isoindole-1,3-dione derivatives. nih.gov

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, and the characteristic strong, sharp peak for the azide (N₃) asymmetric stretch. acgpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations provide theoretical chemical shifts that, when scaled and referenced, show good agreement with experimental values, aiding in the assignment of complex spectra. mdpi.commdpi.com

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For isoindole-1,3-dione derivatives, these calculations can predict the π→π* transitions responsible for their absorption in the UV region. acgpubs.org

| Spectroscopic Data | Predicted Value | Characteristic Functional Group |

| IR Frequency (cm⁻¹) | ~2105 | Azide (N₃) asymmetric stretch |

| IR Frequency (cm⁻¹) | ~1775 | Imide C=O asymmetric stretch |

| IR Frequency (cm⁻¹) | ~1700 | Imide C=O symmetric stretch |

| ¹³C NMR Shift (ppm) | ~168 | Imide Carbonyl (C=O) Carbon |

| ¹H NMR Shift (ppm) | ~7.8-8.0 | Aromatic Protons (Isoindole) |

| UV-Vis λ_max (nm) | ~230 | π→π* transition in the isoindole ring |

Note: These predicted values are based on experimental data for structurally similar compounds and typical results from DFT calculations. acgpubs.orgresearchgate.net

Nonlinear Optical (NLO) Property Predictions for Isoindole Scaffolds

Computational and theoretical investigations have identified isoindole-1,3-dione and its derivatives as promising candidates for nonlinear optical (NLO) materials. acgpubs.orgresearchgate.net These organic compounds are of interest for applications in fields like telecommunications, optical data storage, and optical information processing due to their potential for high NLO properties. acgpubs.orgresearchgate.netnih.gov The NLO characteristics of these molecules stem from the delocalized π-electrons within their molecular structure. acgpubs.orgresearchgate.net

Theoretical studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict the NLO response of these compounds. researchgate.netresearchgate.net A key parameter calculated in these studies is the molecular hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netias.ac.in A high hyperpolarizability value suggests a strong potential for applications like second-harmonic generation (SHG), where light frequency is doubled. researchgate.netias.ac.in

Research has demonstrated that the NLO properties of the isoindole scaffold can be significantly influenced by its molecular structure and the presence of various substituents. The general strategy involves creating a donor-π-acceptor (D-π-A) system to facilitate intramolecular charge transfer (ICT), which is crucial for a large NLO response. nih.gov The isoindole-1,3-dione core typically acts as the electron-accepting moiety.

Computational studies on chiral phthalimides (a synonym for isoindole-1,3-diones) have substantiated their potential as NLO materials. researchgate.netias.ac.in For example, a theoretical investigation into novel chiral phthalimides revealed that the maximum calculated hyperpolarizability (β) for one derivative was 159.9446 × 10⁻³⁰ esu, a value significantly higher than that of urea, a standard NLO reference material. researchgate.net Another study measured a significant SHG response of 16.4 mV for a phthalimide (B116566) derivative featuring a t-butyl substituent. researchgate.netias.ac.in These findings highlight how molecular modifications can enhance NLO activity.

A theoretical design study on an isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione system also indicated a good propensity for nonlinear optical activity, showing effective electronic transfer within the molecule. researchgate.netresearchgate.net The large hyperpolarizability values in such donor-acceptor molecules are linked to the movement of the electron cloud from the electron donor to the electron acceptor groups. researchgate.net

While specific computational predictions for the NLO properties of this compound are not widely available, its structure provides a basis for theoretical assessment. The core isoindole-1,3-dione unit serves as the electron acceptor. The 3-azidopropyl group is not a strong electron donor, suggesting that the intrinsic NLO response of the molecule might be modest. However, the terminal azide group is highly functional and allows for the attachment of various molecular fragments via "Click Chemistry," opening the possibility of linking strong donor groups to create a more efficient D-π-A system with enhanced NLO properties. broadpharm.com

The table below presents a compilation of computationally predicted first hyperpolarizability (β) values for various phthalimide derivatives from different theoretical studies to illustrate the range of NLO responses achievable with this scaffold.

| Derivative Class | Key Structural Feature | Max. Calculated First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|

| Chiral Phthalimide | Arylpiperazine substituent | 159.95 |

| Naphthalimide Schiff Base | Extended π-conjugation | 65.11 (x 10⁻²⁴ esu)* |

| Isoindoline-Fullerene Conjugate | A-D-A Structure | Qualitatively high NLO activity reported |

Note: The unit for the Naphthalimide Schiff Base is reported in esu, which differs from the more common 10⁻³⁰ esu scaling. The value is presented as reported in the source. nih.gov Data is illustrative of the NLO potential of related structures.

Q & A

Q. What are the standard synthetic routes for 2-(3-Azidopropyl)isoindole-1,3-dione, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or click chemistry. A common method involves reacting N-(3-Bromopropyl)phthalimide with sodium azide (NaN₃) in polar solvents like DMF or DMSO at 60–80°C for 6–12 hours to replace the bromine with an azide group . For click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using precursors like 2-(3-azidopropyl)isoindoline-1,3-dione and terminal alkynes under green LED irradiation (530 nm) with catalytic CuCl₂ and EY (eosin Y) . Optimization focuses on solvent choice (e.g., ethanol/water mixtures), reaction time (4–6 hours), and stoichiometric ratios (1:1 azide:alkyne) to achieve yields >80% .

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | NaN₃, DMF | 80°C, 12h | 70–85% |

| CuAAC | Phenyl acetylene, CuCl₂, EY | Green LED, 4h | 80–90% |

Q. How is this compound characterized using spectroscopic techniques?

1H/13C NMR and 2D-COSY/HSQC are critical for structural confirmation. Key NMR signals include:

- 1H-NMR (CDCl₃): δ 7.68–7.83 ppm (phthalimide aromatic protons), δ 3.60–3.80 ppm (azidopropyl -CH₂- groups) .

- 13C-NMR (CDCl₃): δ 167–170 ppm (carbonyl carbons), δ 40–50 ppm (propyl chain carbons) . 2D-COSY confirms proton-proton correlations (e.g., between phthalimide H(8) and H(9)), while HSQC links protons to adjacent carbons, excluding quaternary carbons . IR spectroscopy identifies the azide stretch (~2100 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for removing unreacted starting materials . Recrystallization in chloroform or methanol improves purity (>95%) . For azide-containing intermediates, avoid high temperatures due to explosion risks; instead, use low-pressure distillation or cold filtration .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data in structural assignments?

Contradictions in NMR or IR data may arise from impurities or tautomerism. For example, ambiguous proton shifts in the azidopropyl chain can be resolved via 2D-HSQC to confirm carbon connectivity . Comparative analysis with analogs (e.g., 2-(3-bromopropyl)isoindole-1,3-dione) helps validate assignments . In cases of overlapping signals, deuterated solvents (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR may clarify splitting patterns .

Q. What are the pharmacological applications of this compound derivatives?

The compound serves as a precursor for enzyme inhibitors. For instance, click chemistry-derived triazole analogs exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) , with IC₅₀ values in the micromolar range . Modifications at the phthalimide or azidopropyl moiety (e.g., fluorination or hydroxylation) enhance blood-brain barrier penetration, as demonstrated in neuropharmacological studies .

Q. What safety protocols are essential when handling the azide functional group in this compound?

Q. How do reaction conditions influence the regioselectivity of click chemistry with this azide?

CuAAC regioselectivity depends on solvent polarity and catalyst loading. In ethanol/water (3:1), the reaction favors 1,4-triazole isomers, while DMF promotes 1,5-products. Increasing CuCl₂ concentration (5–10 mol%) accelerates kinetics but may reduce selectivity . Computational modeling (e.g., DFT) predicts transition-state geometries to guide condition optimization .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual solvents (DMF, DMSO) and unreacted NaN₃ are common impurities. HPLC-MS with a C18 column (acetonitrile/water gradient) detects NaN₃ at ppm levels . For azide quantification, iodometric titration or UV-Vis spectroscopy (λ = 260 nm) is employed .

Data Contradiction Analysis

Q. Why do similar synthetic methods yield divergent outcomes for isoindole-dione derivatives?

Discrepancies in yields (e.g., 64–93% for fluorinated analogs ) often stem from steric or electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity, requiring longer reaction times . Solvent polarity also plays a role: CHCl₃ favors crystallization of hydrophobic derivatives, while methanol aids polar intermediates .

Q. How can researchers validate the biological activity of this compound derivatives?

In vitro assays (e.g., Ellman’s method for ChE inhibition ) and molecular docking (PDB: 4EY7 for MAO-A) are standard. For in vivo studies, pharmacokinetic profiling (plasma half-life, clearance) in rodent models ensures therapeutic potential . Cross-referencing with structurally validated analogs (e.g., naphthalimide derivatives ) minimizes false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.